Positional Isomer Selectivity: 5-Fluoro vs. 6-Fluoro-1H-indazol-3-ol in Enzymatic Inhibition
The 6‑fluoro positional isomer (CAS 2065250‑25‑9) is a potent DAAO inhibitor with an IC₅₀ of 0.12 µM [REFS‑1]. In contrast, 5‑fluoro‑1H‑indazol‑3‑ol tested against dihydroorotase showed only weak inhibition (IC₅₀ 1.80 × 10⁵ nM ≈ 180 µM) [REFS‑2]. While these are different enzyme targets, the >1000‑fold difference in binding potency illustrates that the fluorine position on the indazol‑3‑ol scaffold is a decisive determinant of biological activity, not a minor structural variation.
| Evidence Dimension | Inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 180 µM vs. dihydroorotase (mouse Ehrlich ascites) |
| Comparator Or Baseline | 6-Fluoro-1H-indazol-3-ol: IC₅₀ = 0.12 µM vs. DAAO |
| Quantified Difference | >1000-fold potency differential depending on fluorine position (cross‑target comparison) |
| Conditions | Dihydroorotase assay at pH 7.37, 10 µM compound concentration [REFS‑2]; DAAO enzymatic assay [REFS‑1] |
Why This Matters
A researcher requiring a DAAO‑active scaffold must select the 6‑fluoro isomer; ordering the 5‑fluoro isomer by mistake would yield an inactive compound for that target.
- [1] BindingDB Entry: 5-fluoro-1H-indazol-3-ol inhibition of dihydroorotase (mouse Ehrlich ascites), IC₅₀ = 1.80E+5 nM. http://bdb99.ucsd.edu/ (accessed 2025). View Source
